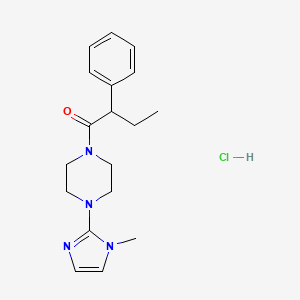

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Description

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a synthetic compound featuring a piperazine core substituted with a 1-methylimidazole moiety and a 2-phenylbutan-1-one group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPQLWKJRKMFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the imidazole ring: This step involves the reaction of appropriate starting materials to form the imidazole ring.

Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the imidazole ring.

Attachment of the phenylbutanone moiety: The phenylbutanone moiety is introduced through a series of reactions, including alkylation and acylation.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole and piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Structural Features

The compound features:

- A piperazine ring , which is known for its versatility in medicinal chemistry.

- An imidazole group , which contributes to its biological activity, particularly in mimicking histamine and other biologically relevant molecules.

Medicinal Chemistry

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has been investigated for its potential as a therapeutic agent. The piperazine and imidazole components are often found in drugs targeting various conditions, including:

- Antidepressants : Due to their ability to modulate neurotransmitter systems.

- Antihistamines : The imidazole structure allows for interaction with histamine receptors, potentially leading to antihistaminic effects.

The compound's biological activity has been explored in several studies:

- Antimicrobial Properties : Research indicates that derivatives of imidazole and piperazine exhibit significant antimicrobial activity, suggesting potential applications in treating infections .

Study 1: Antimicrobial Efficacy

A study demonstrated the synthesis of various piperazine derivatives, including those with imidazole rings, showing promising antimicrobial properties against a range of pathogens. The results indicated that modifications on the piperazine scaffold could enhance efficacy .

Study 2: Antidepressant Activity

In a pharmacological evaluation, compounds similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride were tested for their ability to inhibit serotonin reuptake, indicating potential as antidepressants. The structure-function relationship highlighted the importance of the imidazole group in binding to serotonin transporters .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps often include:

- Formation of the piperazine ring.

- Introduction of the imidazole moiety through alkylation or condensation reactions.

- Finalization through acylation to yield the target compound.

Potential Derivatives

Research has suggested that altering substituents on the piperazine or phenyl groups can lead to derivatives with enhanced pharmacological profiles. For instance:

- Substituting different alkyl groups on the imidazole can modify its lipophilicity and receptor affinity.

Mechanism of Action

The mechanism of action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a role in modulating neurotransmission . This interaction can lead to various downstream effects, including inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

Piperazine derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Imidazole Substitution: The target compound’s 1-methylimidazole group (vs.

- Ketone vs. Methoxy : The 2-phenylbutan-1-one moiety in the target compound introduces a ketone functional group, which could enhance metabolic stability compared to the methoxy group in .

- Halogen Effects : Unlike dichlorophenyl analogs (e.g., Aripiprazole impurities ), the target lacks halogens, which may reduce off-target interactions but also diminish binding affinity to halogen-sensitive targets.

Urea-Linked Piperazine Derivatives ()

A series of urea-linked piperazine-thiazole hybrids (e.g., compounds 11a–11o ) share structural motifs with the target compound:

Key Findings :

- Functional Group Impact : The target’s ketone group may confer different pharmacokinetic profiles compared to urea-linked analogs, which prioritize hydrogen bonding.

Comparison with Pharmaceutical Impurities and APIs

Impurity Profiles ()

Piperazine-based impurities in APIs (e.g., Aripiprazole impurities ) often arise from alkylation or incomplete substitution reactions. For example:

- MM0421.06 : 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride shares a chlorophenyl group with the target but lacks the imidazole-ketone scaffold.

- MM0961.04 : 7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one highlights the role of piperazine in extending molecular frameworks, similar to the target’s butanone chain.

Regulatory Implications : The absence of halogen atoms in the target compound may simplify impurity control compared to chlorinated analogs .

Biological Activity

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁ClN₄OS |

| Molecular Weight | 352.9 g/mol |

| CAS Number | 1185132-08-4 |

This structure features a piperazine ring substituted with a 1-methyl-1H-imidazole group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate receptor activity or inhibit specific enzymes, leading to diverse physiological effects. The imidazole and piperazine moieties are known for their ability to interact with neurotransmitter receptors and other protein targets, suggesting potential applications in neuropharmacology and oncology.

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds. For instance, derivatives containing imidazole and piperazine have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9g | MCF-7 | 2.00 ± 0.03 |

| Compound 9k | MCF-7 | 5.00 ± 0.01 |

These compounds were evaluated against breast cancer cells, demonstrating significant cytotoxicity compared to standard treatments like Doxorubicin (0.64 µM) .

Antimicrobial Activity

Other studies have highlighted the antimicrobial properties of imidazole derivatives. Compounds similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride have been shown to exhibit activity against various pathogens, including fungi and bacteria .

Neuropharmacological Effects

The piperazine component suggests potential uses in treating neurological disorders. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin receptors .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized several piperazine-imidazole hybrids and tested their anti-proliferative effects against human cancer cell lines (MCF-7, HepG2). The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as new anticancer agents .

In Silico Studies

Computational docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results indicated strong interactions with estrogen receptors, which are crucial in breast cancer biology .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer: The compound poses significant health and environmental risks, including acute toxicity, skin/eye corrosion, and aquatic toxicity . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., oxidizing agents, metals).

- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15+ minutes and seek immediate medical attention .

Q. What synthetic strategies are recommended for preparing this compound?

Answer: Synthesis typically involves coupling a piperazine-imidazole intermediate with a phenylbutanone moiety under controlled conditions. Key steps include:

- Imidazole-piperazine coupling: Use 1-methylimidazole-2-carboxylic acid with piperazine derivatives in the presence of coupling agents (e.g., EDCI/HOBt) .

- Acylation: React the intermediate with 2-phenylbutan-1-one in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

- Hydrochloride salt formation: Treat the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

- Structural Elucidation:

- Purity Assessment:

- HPLC: Use a C18 column with a methanol/water gradient (65:35 v/v, pH 4.6 acetate buffer) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

Answer:

- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenyl ring to enhance solubility. Monitor logP values via reversed-phase HPLC .

- Metabolic Stability: Replace the methyl group on the imidazole with deuterium to slow CYP450-mediated oxidation. Validate using liver microsome assays .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Validation: Replicate assays (e.g., receptor binding) across multiple cell lines (e.g., HEK293, CHO) to confirm target specificity .

- Analytical Cross-Check: Compare impurity profiles (e.g., via LC-MS) to rule out batch-to-batch variability. Reference standards (e.g., MM0258.07) can aid in identifying degradation products .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., histamine H1/H4 receptors). Focus on piperazine flexibility and imidazole hydrogen bonding .

- QSAR Modeling: Corlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends .

Q. What methodologies are recommended for crystallographic analysis of this compound?

Answer:

Q. How can thermal stability be assessed for long-term storage formulations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.